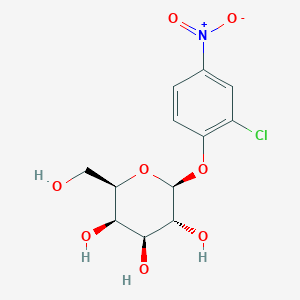

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside

概要

説明

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a chromogenic substrate commonly used in molecular biology research to detect and measure the activity of beta-galactosidase . This compound is particularly valuable in enzyme assays due to its ability to produce a color change upon enzymatic cleavage, making it a useful tool for various biochemical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside typically involves the reaction of 2-chloro-4-nitrophenol with beta-D-galactopyranosyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

化学反応の分析

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase . This reaction results in the cleavage of the glycosidic bond, releasing 2-chloro-4-nitrophenol and beta-D-galactose .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound is typically carried out in an aqueous buffer solution at a pH optimal for beta-galactosidase activity, usually around pH 7.0 . The reaction is conducted at a temperature that supports enzyme stability and activity, often around 37°C .

Major Products Formed

The major products formed from the enzymatic hydrolysis of this compound are 2-chloro-4-nitrophenol and beta-D-galactose . The release of 2-chloro-4-nitrophenol results in a color change, which can be quantitatively measured to determine enzyme activity .

科学的研究の応用

Enzyme Kinetics Studies

CNP-Gal serves as a substrate in enzyme kinetics studies to investigate the catalytic properties of β-galactosidase. Researchers can measure the rate of reaction and determine kinetic parameters such as and by monitoring the absorbance changes as the substrate is hydrolyzed.

Molecular Biology

In molecular biology, CNP-Gal is employed to detect and quantify β-galactosidase activity in various biological samples, including bacterial cultures and tissue extracts. This application is pivotal in gene expression studies where β-galactosidase serves as a reporter enzyme.

Medical Diagnostics

CNP-Gal is utilized in diagnostic assays to identify and quantify β-galactosidase activity, which can indicate certain metabolic disorders, such as galactosemia. The ability to measure enzyme activity provides insights into the metabolic state of patients.

Biosensor Development

The compound is integral in developing biosensors for detecting β-galactosidase activity in environmental and food samples. These biosensors offer rapid and sensitive detection methods, enhancing food safety and environmental monitoring.

Case Studies

- Detection of Enzyme Activity in Bacterial Cultures : A study demonstrated the use of CNP-Gal to assess β-galactosidase activity in genetically modified Escherichia coli strains, revealing insights into gene expression regulation under different growth conditions.

- Clinical Diagnostics : Research involving patients with suspected galactosemia utilized CNP-Gal-based assays to measure β-galactosidase levels, providing critical diagnostic information that guided treatment decisions.

- Environmental Monitoring : A biosensor developed using CNP-Gal successfully detected β-galactosidase activity in wastewater samples, indicating potential contamination from lactose-rich sources.

作用機序

The mechanism of action of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside involves its enzymatic cleavage by beta-galactosidase . The enzyme recognizes the glycosidic bond between the galactose moiety and the 2-chloro-4-nitrophenyl group, catalyzing its hydrolysis . This reaction releases 2-chloro-4-nitrophenol, which produces a yellow color that can be measured spectrophotometrically . The intensity of the color change is proportional to the enzyme activity, allowing for quantitative analysis .

類似化合物との比較

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside can be compared with other chromogenic substrates used for detecting beta-galactosidase activity, such as:

4-Nitrophenyl-beta-D-galactopyranoside: This compound also produces a color change upon enzymatic cleavage but lacks the chloro substituent, which can affect its reactivity and detection sensitivity.

2-Nitrophenyl-beta-D-galactopyranoside: Similar to this compound, this compound has a nitro group but lacks the chloro substituent, resulting in different enzymatic properties and applications.

4-Methylumbelliferyl-beta-D-galactopyranoside: This substrate produces a fluorescent product upon cleavage, offering an alternative detection method for beta-galactosidase activity.

The unique combination of the chloro and nitro groups in this compound provides distinct advantages in terms of detection sensitivity and specificity, making it a valuable tool in various research applications .

生物活性

2-Chloro-4-nitrophenyl-beta-D-galactopyranoside (CNG) is a synthetic compound that serves as a substrate for the enzyme β-galactosidase. This article delves into its biological activity, enzymatic interactions, and potential applications in biochemical research.

CNG is characterized by its molecular formula and a molecular weight of approximately 276.68 g/mol. It is a white crystalline solid, soluble in water, and exhibits a high absorption coefficient, making it particularly useful in spectrophotometric assays. The compound can be hydrolyzed by β-galactosidase to yield galactose and 4-chloro-2-nitrophenol, the latter of which is chromogenic and can be detected at a wavelength of 420 nm.

The primary biological activity of CNG lies in its role as a substrate for β-galactosidase. This enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides, which is crucial for lactose metabolism in various organisms. CNG mimics lactose but does not induce the lac operon, which limits its use as an inducer in genetic studies.

Enzymatic Hydrolysis

The enzymatic reaction can be summarized as follows:

The release of 4-chloro-2-nitrophenol results in a yellow color change, allowing for quantification through colorimetric assays.

Enzyme Kinetics

Studies have demonstrated that CNG exhibits competitive inhibition properties against β-galactosidase from various sources, including Escherichia coli and Aspergillus oryzae. The inhibition constants (K_i) for CNG have been reported in the low nanomolar range (12–56 nM), indicating its potency as an inhibitor in enzyme assays .

Comparative Analysis with Other Substrates

A comparative study evaluated CNG alongside other aryl-β-D-galactopyranosides, such as 2-nitrophenyl-β-D-galactopyranoside (ONPG). Results indicated that CNG's high absorption coefficient renders it superior for assays conducted under acidic conditions, where traditional substrates may fail due to lower solubility or stability .

Applications in Biochemical Research

CNG is widely utilized in biochemical assays to measure β-galactosidase activity. Its colorimetric properties make it suitable for various applications, including:

- Lactose Detection : CNG can be employed to quantify residual lactose in food products, particularly lactose-free variants where accurate measurement is critical.

- Enzyme Activity Assays : It serves as a reliable substrate for studying enzyme kinetics and mechanisms involving β-galactosidases from different sources.

Data Tables

Below are summarized findings from various studies on the biological activity of CNG:

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432385 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123706-60-5 | |

| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。